molecular formula C26H41FN4O2S B11042387 N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

Cat. No.: B11042387
M. Wt: 492.7 g/mol
InChI Key: WLNCBVQNMILBKN-UHFFFAOYSA-N
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Description

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final steps involve the coupling of the intermediate with the cyclohexanecarboxamide moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the carbonyl group or the fluorophenyl ring, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-({3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide
  • N-[1-({3-[4-(2-bromophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide

Uniqueness

The presence of the fluorophenyl group in N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide distinguishes it from similar compounds, potentially leading to different chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H41FN4O2S

Molecular Weight

492.7 g/mol

IUPAC Name

N-[1-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C26H41FN4O2S/c1-20-8-10-21(11-9-20)25(32)29-23(12-19-34-2)26(33)28-13-5-14-30-15-17-31(18-16-30)24-7-4-3-6-22(24)27/h3-4,6-7,20-21,23H,5,8-19H2,1-2H3,(H,28,33)(H,29,32)

InChI Key

WLNCBVQNMILBKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CCSC)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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